

In-Depth Technical Guide: YM-230888 (CAS Number: 446257-23-4)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-230888 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). Its ability to modulate glutamatergic neurotransmission has positioned it as a significant tool in neuroscience research and a potential therapeutic agent for various neurological and psychiatric disorders, particularly in the domain of chronic pain. This document provides a comprehensive overview of the chemical, physical, and pharmacological properties of YM-230888, including its mechanism of action, signaling pathways, and a summary of key in vivo studies. Detailed experimental protocols for seminal studies are provided to facilitate reproducibility and further investigation.

Chemical and Physical Properties

YM-230888, with the CAS number 446257-23-4, is a thieno[2,3-d]pyrimidine derivative. Its fundamental properties are summarized in the table below.



Property	Value
CAS Number	446257-23-4
Molecular Formula	C19H28N4OS
Molecular Weight	360.52 g/mol
IUPAC Name	4-(cycloheptylamino)-N-[(2R)-tetrahydrofuran-2-ylmethyl]thieno[2,3-d]pyrimidine-6-carboxamide
Appearance	White to off-white solid
Solubility	Soluble in DMSO and ethanol
Purity	Typically ≥98%

Pharmacological Properties

YM-230888 functions as a selective antagonist of the mGluR1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.

Mechanism of Action

YM-230888 acts as a negative allosteric modulator of the mGluR1 receptor. It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that prevents receptor activation even in the presence of the endogenous agonist, glutamate. This allosteric inhibition allows for a more nuanced modulation of receptor activity compared to competitive antagonists that directly block the agonist binding site.

Potency and Selectivity

In vitro studies have demonstrated the high potency and selectivity of **YM-230888** for the mGluR1 receptor.

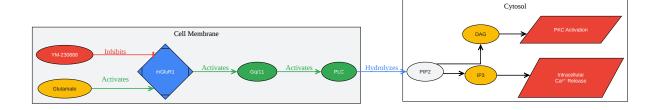


Parameter	Value	Species/Cell Line
Ki (Binding Affinity)	13 nM	Rat cortical neurons
IC ₅₀ (Inhibition of Glutamate-induced IP production)	13 nM	Rat cerebellar granule cells

YM-230888 shows high selectivity for mGluR1 over other mGluR subtypes (mGluR2-8) and ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors).

Signaling Pathway

As an antagonist of mGluR1, **YM-230888** blocks the canonical Gq/11 signaling pathway. Upon activation by glutamate, mGluR1 typically activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting mGluR1, **YM-230888** prevents these downstream signaling events.



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Caption: YM-230888 inhibits the mGluR1 signaling pathway.

Preclinical In Vivo Studies



YM-230888 has demonstrated significant efficacy in various rodent models of pathological pain, highlighting its potential as an analgesic agent.

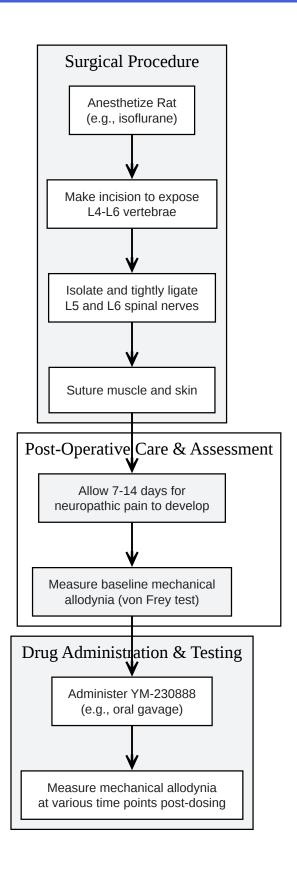
Summary of Key Findings

Animal Model	Effect of YM-230888
Spinal Nerve Ligation (Chung Model) of Neuropathic Pain	Dose-dependent reversal of mechanical allodynia.
Streptozotocin-Induced Diabetic Neuropathy	Attenuation of thermal hyperalgesia.
Carrageenan-Induced Inflammatory Pain	Reduction of thermal hyperalgesia and mechanical allodynia.
Formalin-Induced Nociception	Suppression of both the acute and tonic phases of the formalin response.

Detailed Experimental Protocols

This protocol is adapted from the methodology described in seminal studies investigating the antinociceptive effects of **YM-230888**.





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